1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole
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Overview
Description
1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole is a chemical compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it a compound of interest for researchers and industry professionals alike.
Mechanism of Action
Target of Action
Benzimidazole compounds are known to have diverse pharmacological activities . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole compounds are known to interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
It’s known that benzimidazole compounds can affect various biochemical pathways due to their diverse pharmacological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the diverse pharmacological activities of benzimidazole compounds, it can be inferred that this compound may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by alkylation. One common method involves the reaction of o-phenylenediamine with o-tolualdehyde in the presence of an acid catalyst to form the benzimidazole core. This intermediate is then alkylated with ethyl bromide under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, base catalysts.
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or arylated benzimidazole derivatives.
Scientific Research Applications
1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of parasitic infections.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of dyes and pigments
Comparison with Similar Compounds
Comparison with Other Benzimidazole Derivatives: 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole shares structural similarities with other benzimidazole derivatives but has unique properties that set it apart:
Similar Compounds: 1-Allyl-2-o-tolyloxymethyl-1H-benzoimidazole, 2-o-Tolyloxymethyl-1H-benzoimidazole.
Properties
IUPAC Name |
1-ethyl-2-[(2-methylphenoxy)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-19-15-10-6-5-9-14(15)18-17(19)12-20-16-11-7-4-8-13(16)2/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXXKPJBRAPHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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